5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-pyridin-3-yl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-11-5-3-10(4-6-11)13-9-18-15(21-13)14(20)19-12-2-1-7-17-8-12/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSZPCEPUNOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the pyridinyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Mechanism of Action and Efficacy
Recent studies have demonstrated that 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines, including neuroblastoma and glioblastoma. For instance, a study reported that a derivative of this compound displayed significant growth inhibition percentages against multiple cancer cell lines, highlighting its potential as an anticancer agent .
Case Study: Neuroblastoma
In a specific investigation involving human neuroblastoma SH-SY5Y cells, the compound exhibited target engagement and favorable pharmacokinetic profiles when administered both intravenously and orally. The results indicated a strong potential for further development in treating neuroblastoma and related sphingolipid-mediated disorders .
| Cell Line | Growth Inhibition (%) | IC50 (μM) |
|---|---|---|
| SNB-19 | 86.61 | 0.083 |
| OVCAR-8 | 85.26 | 0.069 |
| NCI-H40 | 75.99 | - |
Cholesterol Modulation
Therapeutic Potential
The compound has also been investigated for its role in stimulating HDL cholesterol levels, which is crucial for cardiovascular health. Research indicates that N-pyridin-3-yl carboxamides, including derivatives of this compound, can be effective in treating dyslipidemia and related cardiovascular diseases .
Clinical Relevance
The ability of these compounds to modulate cholesterol levels suggests their potential therapeutic use in preventing arteriosclerosis and other cardiovascular disorders.
Antimicrobial Activity
Broad Spectrum Efficacy
The antimicrobial properties of this compound derivatives have been explored against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds demonstrated good efficacy in inhibiting bacterial growth through disc diffusion methods .
| Microbial Strain | Efficacy (%) |
|---|---|
| Staphylococcus aureus | Good |
| Escherichia coli | Moderate |
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Oxazole vs. Oxadiazole: Replacement of the oxazole core with 1,3,4-oxadiazole (e.g., N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, ) introduces an additional nitrogen atom. The oxadiazole analog has a higher molecular weight (338.34 g/mol vs. ~298.29 g/mol for the target compound) and a distinct pharmacophore profile .
- Oxazole vs. Thiadiazole :
Substitution with 1,3,4-thiadiazole (e.g., 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, ) replaces oxygen with sulfur, increasing polarizability and altering electronic effects. Sulfur’s larger atomic size may enhance hydrophobic interactions but reduce metabolic stability compared to oxazole .
Substituent Variations
- Fluorophenyl vs. Chlorophenyl/Trifluoromethyl: Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ( ) feature chloro or trifluoromethyl groups.
Linker and Terminal Group Modifications
- Pyridine vs. Dihydroisoquinoline: The pyridin-3-yl group in the target compound offers a planar aromatic system for π-stacking, whereas dihydroisoquinoline (e.g., ) introduces a bicyclic structure with conformational flexibility, possibly enhancing binding to deeper hydrophobic pockets .
Physicochemical Properties
*Note: logP values estimated using fragment-based methods (e.g., Wildman-Crippen).
Biological Activity
5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group and a pyridine moiety, which are known to influence its biological activity. The molecular formula is CHFNO, with a molecular weight of approximately 250.25 g/mol.
Inhibition Studies
Research has shown that derivatives of oxazole carboxamides exhibit various biological activities. For instance, in a study evaluating a series of substituted oxazol-2-one-3-carboxamides, the compound this compound was identified as a potent inhibitor of human carbonic anhydrase (hCA) with an IC value indicating significant inhibitory potency against this enzyme class, which is implicated in various physiological processes and diseases .
| Compound | Target | IC (μM) |
|---|---|---|
| This compound | hCA | 0.025 |
The mechanism by which this compound exerts its biological effects often involves interaction with specific receptors or enzymes. For instance, it has been suggested that the fluorine atom enhances lipophilicity and receptor binding affinity, contributing to its effectiveness as an inhibitor .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines have demonstrated that compounds similar to this compound exhibit cytotoxic effects. One notable study reported that derivatives showed significant activity against human breast adenocarcinoma cells (MCF-7), leading to apoptosis through caspase activation . The compound's ability to induce cell death in these lines highlights its potential as an anticancer agent.
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the oxazole ring and substitution patterns on the phenyl and pyridine groups significantly affect biological activity. For example, the introduction of different substituents on the phenyl ring can enhance or reduce the inhibitory potency against target enzymes .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide, and what key reagents are involved?
- Methodological Answer : Synthesis typically involves coupling the oxazole-2-carboxylic acid derivative with pyridin-3-amine using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane under inert conditions. Multi-step routes may include oxazole ring cyclization followed by fluorophenyl and pyridyl functionalization. Reaction progress is monitored via TLC, and yields are optimized by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (0°C to room temperature) .
Q. How is the structural identity and purity of this compound confirmed in research settings?
- Methodological Answer : Structural confirmation employs:
- 1H/13C NMR : Assigns proton/carbon environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 314.1).
- HPLC : Ensures purity (≥95% using C18 column, acetonitrile/water gradient).
- X-ray crystallography : Resolves absolute configuration if crystals form .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer : Dichloromethane is preferred for coupling reactions due to its low nucleophilicity. Anhydrous conditions (argon atmosphere) and DMAP (10 mol%) enhance coupling efficiency. Post-reaction purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Include positive controls (e.g., known inhibitors) and calculate Z'-factors (>0.5 indicates robustness).
- Orthogonal Assays : Combine fluorescence polarization (binding) with cellular thermal shift assays (target engagement).
- Solubility Profiling : Use dynamic light scattering to detect aggregation in assay buffers.
- Stability Monitoring : LC-MS at 0, 6, and 24 hours to rule out degradation .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize pharmacological properties?
- Methodological Answer :
- Core Modifications : Replace oxazole with thiazole; assess changes in IC50 against target kinases.
- Positional Isomerism : Compare 4-fluorophenyl vs. 3-fluorophenyl derivatives for steric effects.
- Electronic Tuning : Introduce –CF3 (electron-withdrawing) or –OMe (electron-donating) groups on the phenyl ring.
- ADMET Profiling : Use Caco-2 cells for permeability and human liver microsomes for metabolic stability .
Q. What advanced analytical techniques are critical for characterizing polymorphic forms?
- Methodological Answer :
- DSC : Identifies melting endotherms (e.g., Form I melts at 165°C vs. Form II at 158°C).
- PXRD : Distinguishes crystalline phases (e.g., diffraction peaks at 2θ = 12.4°, 15.7°).
- DVS : Measures hygroscopicity (e.g., ≤0.2% weight change at 75% RH).
- Hot-Stage Microscopy : Tracks polymorph transitions during heating (50–200°C) .
Q. How should researchers design experiments to evaluate target selectivity across kinase families?
- Methodological Answer :
- KinomeScan Profiling : Test against 468 kinases at 1 µM concentration.
- Cellular Pathway Analysis : Use phospho-proteomics (LC-MS/MS) to identify off-target effects.
- Counter-Screening : Include structurally unrelated targets (e.g., GPCRs, ion channels) .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetics : Measure plasma exposure (AUC0–24h) and brain penetration (Kp,uu).
- Metabolite Identification : Use HRMS to detect active/inactive metabolites.
- Tissue Distribution : Autoradiography with 14C-labeled compound .
Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
